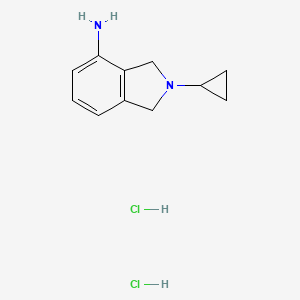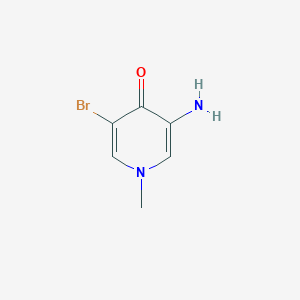
4-Aminopyridin-2-carboximidamid-dihydrochlorid
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
4-Aminopyridine-2-carboximidamide dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
Target of Action
The primary target of 4-Aminopyridine-2-carboximidamide dihydrochloride is the KCNA2 potassium channel . This channel plays a crucial role in maintaining the resting membrane potential and controlling the duration of the action potential in neurons .
Mode of Action
4-Aminopyridine-2-carboximidamide dihydrochloride acts as a potassium channel blocker . It antagonizes the gain-of-function defects caused by variants in the KV1.2 subunit, reducing current amplitudes and negative shifts of steady-state activation . This results in an increase in the firing rate of transfected neurons .
Biochemical Pathways
The compound affects the potassium conductance pathway . By blocking the KCNA2 potassium channel, it disrupts the normal flow of potassium ions, which can lead to changes in the electrical activity of the neuron . The downstream effects of this disruption can vary, but they often result in increased neuronal excitability .
Pharmacokinetics
It is known that the compound is a powder at room temperature , suggesting that it could be administered orally or intravenously
Result of Action
The blockade of the KCNA2 potassium channel by 4-Aminopyridine-2-carboximidamide dihydrochloride leads to increased neuronal excitability . This can result in a variety of molecular and cellular effects, depending on the specific context. For example, in patients with KCNA2-encephalopathy, treatment with 4-Aminopyridine-2-carboximidamide dihydrochloride has been shown to improve gait, ataxia, alertness, cognition, and speech .
Biochemische Analyse
Biochemical Properties
4-Aminopyridine-2-carboximidamide dihydrochloride plays a significant role in biochemical reactions, particularly in the modulation of ion channels. It interacts with voltage-gated potassium channels, inhibiting their activity and thereby affecting the flow of potassium ions across cell membranes . This interaction is crucial in regulating neuronal excitability and neurotransmitter release. Additionally, 4-Aminopyridine-2-carboximidamide dihydrochloride has been shown to interact with enzymes involved in cellular metabolism, influencing their activity and altering metabolic pathways .
Cellular Effects
The effects of 4-Aminopyridine-2-carboximidamide dihydrochloride on various cell types and cellular processes are profound. In neuronal cells, it enhances synaptic transmission by prolonging action potentials and increasing neurotransmitter release . This compound also impacts cell signaling pathways, particularly those involving potassium channels, leading to changes in gene expression and cellular metabolism . In non-neuronal cells, 4-Aminopyridine-2-carboximidamide dihydrochloride can influence cell proliferation and differentiation by modulating ion channel activity .
Molecular Mechanism
At the molecular level, 4-Aminopyridine-2-carboximidamide dihydrochloride exerts its effects primarily through the inhibition of voltage-gated potassium channels . By binding to these channels, it prevents the efflux of potassium ions, thereby prolonging the duration of action potentials and enhancing synaptic transmission . This compound also affects the activity of various enzymes, either inhibiting or activating them, which leads to changes in cellular metabolism and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Aminopyridine-2-carboximidamide dihydrochloride can vary over time. The compound is relatively stable under standard conditions, but its activity may decrease over prolonged periods due to degradation . Long-term studies have shown that continuous exposure to 4-Aminopyridine-2-carboximidamide dihydrochloride can lead to sustained changes in cellular function, including alterations in ion channel activity and gene expression .
Dosage Effects in Animal Models
The effects of 4-Aminopyridine-2-carboximidamide dihydrochloride in animal models are dose-dependent. At low doses, it can enhance neuronal excitability and improve motor function . At higher doses, it may cause adverse effects such as seizures and neurotoxicity . Threshold effects have been observed, where a minimal effective dose is required to achieve the desired therapeutic outcomes without causing toxicity .
Metabolic Pathways
4-Aminopyridine-2-carboximidamide dihydrochloride is involved in several metabolic pathways, primarily those related to ion channel regulation and cellular metabolism . It interacts with enzymes such as kinases and phosphatases, modulating their activity and affecting metabolic flux . This compound can also influence the levels of various metabolites, leading to changes in cellular energy balance and signaling .
Transport and Distribution
Within cells and tissues, 4-Aminopyridine-2-carboximidamide dihydrochloride is transported and distributed through specific transporters and binding proteins . It can accumulate in certain cellular compartments, such as the cytoplasm and nucleus, where it exerts its effects on ion channels and enzymes . The distribution of this compound is influenced by its physicochemical properties, including solubility and affinity for lipid membranes .
Subcellular Localization
The subcellular localization of 4-Aminopyridine-2-carboximidamide dihydrochloride is critical for its activity and function. It is primarily localized in the cytoplasm and near the plasma membrane, where it interacts with ion channels and enzymes . Post-translational modifications and targeting signals may direct this compound to specific cellular compartments, enhancing its efficacy in modulating cellular processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminopyridine-2-carboximidamide dihydrochloride typically involves the reaction of 4-aminopyridine with cyanamide under acidic conditions to form the carboximidamide group. The resulting compound is then treated with hydrochloric acid to yield the dihydrochloride salt .
Industrial Production Methods
While specific industrial production methods for 4-Aminopyridine-2-carboximidamide dihydrochloride are not widely documented, the general approach involves large-scale synthesis using the same basic reaction principles as in laboratory settings. This includes the use of appropriate reactors and purification techniques to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
4-Aminopyridine-2-carboximidamide dihydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboximidamide group can be reduced to form corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Aminopyridine: Shares the aminopyridine core structure but lacks the carboximidamide group.
4-Pyridinamine: Another isomeric form of aminopyridine.
Dalfampridine: A derivative of 4-aminopyridine used in the treatment of multiple sclerosis.
Uniqueness
4-Aminopyridine-2-carboximidamide dihydrochloride is unique due to its carboximidamide group, which imparts distinct chemical properties and reactivity compared to other aminopyridines .
Eigenschaften
IUPAC Name |
4-aminopyridine-2-carboximidamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4.2ClH/c7-4-1-2-10-5(3-4)6(8)9;;/h1-3H,(H2,7,10)(H3,8,9);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRXYTZMNEJHYBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1N)C(=N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[3-(Benzyloxy)cyclobutyl]methanamine hydrochloride](/img/structure/B1377436.png)


![1-{[2-(benzylsulfanyl)phenyl]methyl}-1H-1,2,4-triazole hydrochloride](/img/structure/B1377439.png)
![3-Cyclopropyl-5-methylimidazo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B1377444.png)



![1-[1-(2-Methoxyethyl)piperidin-3-yl]ethan-1-amine dihydrochloride](/img/structure/B1377450.png)




